molecular formula C10H9BrN2O B2949355 2-(1-bromoethyl)-4(3H)-quinazolinone CAS No. 144189-81-1

2-(1-bromoethyl)-4(3H)-quinazolinone

Cat. No. B2949355
CAS RN: 144189-81-1
M. Wt: 253.099
InChI Key: HWCHMSTXWLBOFE-UHFFFAOYSA-N
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Description

2-(1-bromoethyl)-4(3H)-quinazolinone, also known as BEQ, is a synthetic quinazoline derivative that has been used in a variety of scientific research applications. This compound has a wide range of biochemical and physiological effects, making it an attractive target for research into a variety of topics.

Scientific Research Applications

  • Synthesis Methods : 4(3H)-quinazolinones, including its derivatives like 2-(1-bromoethyl)-4(3H)-quinazolinone, have been a focus for developing new synthesis methods. For instance, research has explored various routes and strategies for the synthesis of 4(3H)-quinazolinones, highlighting their broad applications such as antimalarial, antitumor, anticonvulsant, and antimicrobial activities (He, Li, Chen, & Wu, 2014).

  • Catalysis : Studies have shown that certain catalysts can facilitate the synthesis of 4(3H)-quinazolinone derivatives. One research demonstrated a one-pot, three-component method for synthesizing 2,3-disubstituted-4(3H)-quinazolinones using KAl(SO4)2·12H2O (Alum) under specific conditions (Mohammadi & Hossini, 2011).

  • Antiviral and Cytotoxic Activity : Some derivatives of 4(3H)-quinazolinone have shown potential in antiviral and cytotoxic activities. Research indicates the synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones and their evaluation for antiviral activity and cytotoxicity in various cell cultures, suggesting potential applications in antiviral therapies (Dinakaran, Selvam, Declercq, & Sridhar, 2003).

  • Antioxidant Properties : The antioxidant properties of quinazolinone derivatives, including 2-substituted quinazolin-4(3H)-ones, have been investigated. Research shows that different substituents on the quinazolinone ring can significantly affect their antioxidant activities, which is crucial for their potential therapeutic applications (Mravljak, Slavec, Hrast, & Sova, 2021).

  • Luminescent Materials and Bioimaging : Quinazolinone derivatives have been found to exhibit good luminescence properties, making them candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their biocompatibility and low toxicity enhance their applicability in these areas (Xing et al., 2021).

  • Corrosion Inhibition : Novel quinazolinone derivatives have been studied as corrosion inhibitors for mild steel in acidic media. The research includes exploring the efficiency of these compounds as inhibitors and understanding their adsorption behavior on metal surfaces (Errahmany et al., 2020).

properties

IUPAC Name

2-(1-bromoethyl)-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c1-6(11)9-12-8-5-3-2-4-7(8)10(14)13-9/h2-6H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCHMSTXWLBOFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-bromoethyl)-4(3H)-quinazolinone

Synthesis routes and methods

Procedure details

To a solution of 2-ethyl-3H-quinazolin-4-one (3.0 g, 17.22 mmol) in glacial acetic acid (50 ml) cooled in an ice bath was added dropwise a solution of bromine (2.75 g, 17.22 mmol) in glacial acetic acid (5 ml). After addition was complete, the reaction was heated to reflux for 18 hours. At which time it was allowed to cool to room temperature. Water was then added to the solution and the mixture was extracted with dichloromethane. The organic layer was then washed with 10% sodium bisulfite solution, and then washed with saturated brine (2×30 ml). The combined organic phase was collected and dried over magnesium sulfate, filtered and concentrated under reduced pressure to yield a brown crude product. The resulting residue was purified by silica gel chromatography with 50% dichloromethane in hexane. The product was collected and was dried under reduced pressure to give 2-(1-Bromo-ethyl)-3H-quinazolin-4-one (Yield 3.02 g, 69.74%). 1H NMR (400 MHz, DMSO-d6): δ 2.22 (d, 3H, J=6.57 Hz), 5.09 (q, 1H, J=14.40, 6.57 Hz), 7.57 (m, 1H), 7.69 (d, 1H, J=8.08 Hz), 7.87-7.80 (m, 1H), 8.12 (d, 1H, J=6.82 Hz), 12.42 (s, 1H). MS m/z calc. 251.99, found (ESI); 253.0 (M+1)+. Retention time 2.60 minutes.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.75 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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